Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

EED Inhibition Epigenetics PRC2

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 89197-63-7) is a fluorinated heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class. It bears a single fluorine atom at the 5-position of the benzene ring, a modification that distinguishes it from non-fluorinated and regioisomeric analogs.

Molecular Formula C9H7FO3
Molecular Weight 182.15
CAS No. 89197-63-7
Cat. No. B2473095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
CAS89197-63-7
Molecular FormulaC9H7FO3
Molecular Weight182.15
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
InChIKeyQLNKTQSTCJIKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 89197-63-7): A Positionally Selective Fluorinated Scaffold for Targeted Library Synthesis and Lead Optimization


5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 89197-63-7) is a fluorinated heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class. It bears a single fluorine atom at the 5-position of the benzene ring, a modification that distinguishes it from non-fluorinated and regioisomeric analogs. The carboxylic acid moiety at the 2-position of the dihydrofuran ring provides a handle for amide coupling and esterification, enabling its use in medicinal chemistry. This compound has been specifically identified as a structural component in potent inhibitors of embryonic ectoderm development (EED), a key subunit of the polycomb repressive complex 2 (PRC2) implicated in oncology [1]. Its availability at research-grade purity (≥95%) is supported by multiple authorized vendors, with purity confirmed by NMR spectroscopy and identity verified by CAS registration .

Why 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Cannot Be Replaced by In-Class Analogs: Positional Fluorine Drives Target Engagement and Physicochemical Differentiation


The dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but generic interchange between regioisomers and non-fluorinated analogs is not scientifically justified. The fluorine atom at the 5-position exerts both electronic and steric effects that influence target binding, metabolic stability, and physicochemical properties. In the EED inhibitor series, the 5-fluoro substitution is conserved in clinical-stage candidate MAK683 (Novartis), where it forms critical interactions within the EED binding pocket and contributes to cellular potency with an IC₅₀ of 4.8 nM in a G-401 cellular H3K27 trimethylation assay [1][2]. The 5-fluoro isomer also exhibits a computed logP of 1.2–1.6, compared to ~1.07–1.35 for the non-fluorinated parent, reflecting a measurable lipophilicity shift that impacts solubility, permeability, and formulation behavior [3]. Substituting the 5-fluoro isomer with the 4-fluoro, 6-fluoro, or 7-fluoro positional isomers, or with the unsubstituted dihydrobenzofuran-2-carboxylic acid, introduces uncharacterized changes to binding affinity, selectivity, and ADME properties that cannot be assumed equivalent without confirmatory head-to-head data.

Quantitative Differentiation Evidence for 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid: Binding, Physicochemical, and Procurement Metrics


EED Binding Affinity: The 5-Fluoro Dihydrobenzofuran Scaffold Enables Nanomolar Target Engagement in a Clinically Validated Epigenetic Target

Compounds incorporating the 5-fluoro-2,3-dihydrobenzofuran substructure achieve nanomolar binding affinity to the EED subunit of PRC2, a clinically pursued epigenetic target. A representative compound bearing this scaffold demonstrated a Ki of 10 nM against GST-tagged EED (TR-FRET assay) and a Kd of 30 nM against His-tagged human EED (isothermal titration calorimetry, ITC) [1]. For context, the clinical-stage EED inhibitor MAK683, which contains the identical 5-fluoro-2,3-dihydrobenzofuran core, exhibits an IC₅₀ of 4.8 nM in a cellular H3K27 trimethylation assay in G-401 cells [2]. In contrast, the non-fluorinated 2,3-dihydrobenzofuran-2-carboxylic acid scaffold lacks EED binding data, and there is no publicly available evidence that alternate regioisomers (4-fluoro, 6-fluoro, or 7-fluoro dihydrobenzofuran-2-carboxylic acids) achieve comparable affinity in the same assay system.

EED Inhibition Epigenetics PRC2 Cancer Therapeutics Scaffold Optimization

Lipophilicity Differentiation: The 5-Fluoro Substituent Modulates logP Relative to the Non-Fluorinated Parent, Impacting Drug-likeness and Formulation Strategy

The introduction of the 5-fluoro atom produces a measurable increase in lipophilicity compared to the non-fluorinated 2,3-dihydrobenzofuran-2-carboxylic acid. The computed logP for 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is reported as 1.21380 (ChemSrc) and 1.434 (ChemBase), whereas the non-fluorinated parent compound has a computed logP of approximately 1.0747–1.35 [1][2]. This corresponds to an increase of approximately 0.1–0.4 logP units, which is consistent with the electron-withdrawing effect of fluorine. This physicochemical shift is of practical significance: in drug design, even small changes in logP can alter membrane permeability, aqueous solubility, and plasma protein binding.

Lipophilicity LogP Drug-likeness Physicochemical Profiling Permeability

Validated Use as a Core Scaffold in Clinical-Stage EED Inhibitors: 5-Fluoro-2,3-dihydrobenzofuran Carboxylic Acid Derivatives in Advanced Preclinical Development

The 5-fluoro-2,3-dihydrobenzofuran ring system is the core structural element of MAK683 (Novartis), an orally bioavailable EED inhibitor that has entered Phase I/II clinical trials for oncology indications [1][2]. The preclinical pharmacokinetic profile of MAK683 relies on the presence of the 5-fluoro substituent: the primary in vitro hepatic oxidative metabolism pathway in humans involves 2-hydroxylation of the dihydrofuran ring to form the alcohol metabolite M28, which exists in chemical equilibrium with its aldehyde form [1]. This metabolic behavior is scaffold-specific; the 5-fluoro substitution likely influences both the rate and regioselectivity of CYP-mediated oxidation. While the exact carboxylic acid derivative (5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid) serves as a key synthetic intermediate for such inhibitors, the absence of the 5-fluoro group or its positional shift would fundamentally alter the electronic environment of the dihydrofuran ring and therefore the metabolic fate.

EED Inhibitor MAK683 PRC2 Clinical Candidate Oncology

Commercial Availability and Reproducible Identity: Verified Purity and Validated CAS Registration for Procurement Confidence

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is commercially available from multiple authorized vendors with confirmed purity specifications. AK Scientific supplies the compound at 95% purity under catalog number 3862CU, with pricing that reflects standard research-grade fluorinated heterocycle economics (e.g., 50 mg at $186, 1 g at $992) . CymitQuimica also lists the compound (Ref. IN-DA00IFLK) with full IUPAC nomenclature and CAS verification . The ChemBase entry from Enamine LLC confirms 95% purity, a melting point of 129–131 °C, and a logP of 1.434 [1]. This level of vendor documentation provides procurement teams with verifiable identity, batch-to-batch reproducibility parameters (including melting point for crystalline material), and competitive multi-source pricing, which together reduce supply chain risk compared to single-source or custom-synthesis dependent rare regioisomers.

Chemical Procurement Vendor Qualification Purity Specification Identity Verification Supply Chain

Procurement-Driven Application Scenarios for 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid: Where the 5-Fluoro Isomer Delivers Demonstrable Research Value


EED-Targeted Epigenetic Drug Discovery: Synthesis of PRC2 Allosteric Inhibitors Using a Clinically Precedented Scaffold

Medicinal chemistry teams pursuing EED inhibitors for oncology indications should procure the 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid as a key synthetic intermediate. The 5-fluoro-dihydrobenzofuran scaffold is the core of MAK683, the only clinical-stage EED inhibitor, which achieves cellular IC₅₀ values of 4.8 nM in G-401 cells via H3K27 trimethylation inhibition [1]. Using the 5-fluoro isomer provides direct structural comparability to published MAK683 data, enabling SAR exploration around the carboxylic acid handle for amide diversification [2].

Structure-Property Relationship (SPR) Studies: Evaluating Lipophilicity and Permeability Effects of Positional Fluorination in Heterocyclic Libraries

For SPR profiling, the 5-fluoro isomer offers a defined logP shift of approximately +0.1 to +0.4 units relative to the non-fluorinated parent (logP ~1.07–1.35 vs. 1.21–1.43) [1][2]. This makes it an ideal tool compound for assessing the impact of single-point fluorine incorporation on membrane permeability, solubility, and protein binding in parallel libraries, where even modest logP changes have been shown to affect oral absorption and bioavailability in lead optimization.

Metabolite Identification and CYP Reaction Phenotyping: Using the 5-Fluoro Scaffold to Study Dihydrofuran Ring Oxidation Pathways

The 5-fluoro-2,3-dihydrobenzofuran core undergoes a specific metabolic pathway in human liver microsomes—2-hydroxylation of the dihydrofuran ring to form alcohol M28, which equilibrates with its aldehyde form [1]. Procurement of the 5-fluoro carboxylic acid enables synthesis of probe substrates for CYP reaction phenotyping studies, metabolite identification by LC-MS/MS, and reactive metabolite trapping experiments, leveraging the fluorine atom as a metabolic soft spot probe.

Multi-Gram Scale-Up of Fluorinated Heterocyclic Building Blocks for Medicinal Chemistry Campaigns

With confirmed multi-vendor availability (AK Scientific, Enamine, CymitQuimica) at research-grade purity (≥95%) and defined melting point (129–131 °C) [1][2], the 5-fluoro isomer is suitable for scale-up from milligram to multi-gram quantities. Competitive pricing ($186/50 mg; $992/1 g) and validated identity documentation (CAS 89197-63-7, MDL MFCD11186818) support reliable procurement for medium-throughput parallel synthesis and lead optimization campaigns.

Quote Request

Request a Quote for 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.